molecular formula C23H16N2O4S B2607514 4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide CAS No. 892855-35-5

4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide

Cat. No. B2607514
CAS RN: 892855-35-5
M. Wt: 416.45
InChI Key: STBZBMMYBOTGCG-UHFFFAOYSA-N
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Description

The compound “4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzoyl group, a benzothiazole group, and a benzamide group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve the coupling of the appropriate benzoyl chloride with the corresponding amine to form the benzamide group . The benzothiazole and dioxin rings might be formed through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and heterocycles . The exact structure would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzamide group could undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the presence of polar functional groups .

Scientific Research Applications

properties

IUPAC Name

4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4S/c26-21(14-4-2-1-3-5-14)15-6-8-16(9-7-15)22(27)25-23-24-17-12-18-19(13-20(17)30-23)29-11-10-28-18/h1-9,12-13H,10-11H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBZBMMYBOTGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide

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